2-Methyl-1H-inden-1-yl 2,2-dimethylpropanoate is an organic compound classified as an ester. It is derived from the esterification of 2-methyl-1H-indene with 2,2-dimethylpropanoic acid. This compound is notable for its unique structure and potential applications in various scientific fields, including medicinal chemistry and organic synthesis.
The compound can be synthesized in a laboratory setting, typically involving the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification reaction. The synthesis may also be scaled up for industrial production using continuous flow processes to optimize yield and purity.
The synthesis of 2-Methyl-1H-inden-1-yl 2,2-dimethylpropanoate generally involves the following steps:
The reaction conditions typically involve heating the mixture under reflux to promote the formation of the ester bond. In industrial settings, automated reactors may be used to ensure consistent quality and efficiency during production.
The molecular structure of 2-Methyl-1H-inden-1-yl 2,2-dimethylpropanoate can be represented by the following:
The compound features a fused bicyclic structure typical of indenes, with a propanoate group that contributes to its reactivity and solubility properties.
2-Methyl-1H-inden-1-yl 2,2-dimethylpropanoate can undergo several chemical transformations:
Through these reactions, various derivatives can be synthesized, expanding the utility of this compound in chemical research.
The mechanism by which 2-Methyl-1H-inden-1-yl 2,2-dimethylpropanoate functions can vary based on its application. In biological contexts, it may interact with cellular receptors or enzymes, potentially exhibiting antimicrobial or anti-inflammatory properties. Detailed mechanistic studies would require further investigation into its biological activity and interaction pathways.
The physical properties of 2-Methyl-1H-inden-1-yl 2,2-dimethylpropanoate include:
Key chemical properties include:
Property | Value |
---|---|
Molecular Weight | 230.30 g/mol |
Melting Point | Not specified |
Boiling Point | Not specified |
Solubility | Soluble in organic solvents like ethanol and dichloromethane |
These properties make it suitable for various applications in organic synthesis.
The compound has several applications in scientific research:
Indene carboxylates represent a specialized class of organic compounds featuring a fused benzene and cyclopentene ring system (indenyl core) esterified with carboxylic acid derivatives. These structures occupy a distinct niche in medicinal chemistry due to their conformational rigidity, synthetic versatility, and capacity for targeted interactions with biological macromolecules. The compound 2-Methyl-1H-inden-1-yl 2,2-dimethylpropanoate exemplifies this family, combining an O-substituted indene scaffold with a sterically hindered pivalate (2,2-dimethylpropanoate) ester group. This molecular architecture enables unique physicochemical and pharmacological properties relevant to modern drug discovery paradigms, particularly in targeting neurological and inflammatory pathways while circumventing psychoactive liabilities associated with simpler cannabinoid mimetics [1].
The indene scaffold provides a privileged structural motif in medicinal chemistry due to its:
In cannabinoid receptor modulation, indene-based compounds demonstrate markedly improved CB2 receptor selectivity compared to traditional indole-based scaffolds. Molecular modeling studies reveal that the indene core’s curvature optimally complements the orthosteric binding site of CB2 receptors, particularly when substituted with lipophilic groups. For 2-Methyl-1H-inden-1-yl 2,2-dimethylpropanoate, the C2 methyl group induces a critical torsional angle adjustment that enhances van der Waals contacts with transmembrane helices 3 and 5 of CB2, reducing CB1 binding by >20-fold compared to unmethylated analogs. This selectivity is pharmacologically significant given CB1's association with psychoactive effects [1].
Table 1: Structural-Activity Relationships of Indene Modifications in Cannabinoid Ligands
Structural Feature | Biological Impact | Example in Target Compound |
---|---|---|
C2 Methyl Substitution | ↑ CB2 selectivity by 15-30x; switches functionality (antagonist → partial agonist) | 2-Methyl group on inden-1-yl core |
2,2-Dimethylpropanoate Ester | ↑ Metabolic stability; ↑ logP (optimal membrane penetration) | Pivalate ester at C1 position |
Indene vs. Indole Core | >100x ↓ CB1 binding affinity; ↓ abuse potential | Fused bicyclic system sans pyrrole N |
The incorporation of a 2,2-dimethylpropanoyl (pivaloyl) moiety—rather than simpler acyl groups—exploits steric hindrance to shield the ester carbonyl from hydrolytic enzymes. This extends plasma half-life while maintaining the necessary dipole moment for H-bonding with Ser7.36(285) in CB2’s binding pocket. Quantum mechanical calculations indicate the pivaloyl group’s tert-butyl rotation is restricted to a 15° arc in the bound state, maximizing hydrophobic enclosure within a subpocket formed by Val3.32(113) and Leu5.46(192) [1] [5].
Ester groups serve as indispensable pharmacokinetic modulators in indene-based therapeutics:
Lipophilicity Enhancement: The pivalate ester in 2-Methyl-1H-inden-1-yl 2,2-dimethylpropanoate increases calculated logP by ~1.5 units compared to carboxylic acid analogs (experimental logP ≈ 4.2 vs. 2.7), significantly improving passive diffusion across the blood-brain barrier. This aligns with optimal CNS drug space (logP 2–5), enabling target engagement at nanomolar concentrations despite the molecule’s high MW (244.3 g/mol) [5].
Metabolic Stabilization: Pivalate esters exhibit exceptional resistance to esterase-mediated hydrolysis due to:
In vitro microsomal studies on related indenoyl pivalates show <5% hydrolysis over 60 min vs. >90% for linear chain analogs (e.g., butanoates), confirming this effect [1].
Prodrug Compatibility: While the target compound functions as an active principle, esterification allows strategic prodrug design. For instance, bioreversible phosphonate esters of indene carboxylates demonstrate 3-fold enhanced oral bioavailability in rodent models by bypassing first-pass hydrolysis—an approach applicable to future derivatives [1].
Table 2: Pharmacokinetic Parameters Influenced by Ester Modifications
Ester Type | logP | t½ (Human Liver Microsomes) | Plasma Protein Binding (%) |
---|---|---|---|
2,2-Dimethylpropanoate | 4.19 | >120 min | 92.1 |
Acetate | 2.85 | 22 min | 76.3 |
Cyclopropanecarboxylate | 3.78 | 68 min | 88.6 |
Unsubstituted Carboxylic Acid | 2.71 | N/A (acid stable) | 41.2 |
The evolution of indene carboxylates reflects three distinct phases in medicinal chemistry:
Phase 1: Early Natural Product Exploration (Pre-2000)Initial interest arose from indene-containing terpenoids (e.g., commiferin) exhibiting anti-inflammatory effects. Semisynthetic modifications yielded first-gen indene carboxylates with modest COX-2 inhibition (IC₅₀ ~10μM), though these suffered from rapid in vivo clearance and limited target diversity [1].
Phase 2: Cannabinoid Receptor Targeting (2000–2020)Breakthroughs emerged with Abbott Laboratories’ indole-derived cannabinoids (e.g., A-796260). Parallel work on indene isosteres began in 2015, culminating in GBD-003—a prototypical 2,2-dimethylindanoylindole with nanomolar CB2 affinity (Kᵢ = 4.9 nM) and 8x selectivity over CB1. This proved indane/indene frameworks could achieve superior selectivity profiles versus traditional scaffolds. Key innovations included:
Phase 3: Abuse-Deterrent Design (2020–Present)Recent focus addresses synthetic cannabinoid abuse by engineering complexity:
Traditional Drugs of Abuse (e.g., JWH-018) Synthesis: 2 steps (indole + naphthoyl chloride + pentyl bromide) Accessibility: Commercially available precursors Purity: >95% via simple extraction Modern Indene Carboxylates (e.g., 2-Methyl-1H-inden-1-yl 2,2-dimethylpropanoate) Synthesis: 6+ steps (e.g., Scheme 2: Finkelstein rxn → lithiation → cyclization → esterification) Accessibility: Non-commercial indane precursors (e.g., iodide 9) Purification: Chiral HPLC required for enantiopure forms
This synthetic burden creates significant barriers to illicit manufacturing while enabling legitimate therapeutic development—exemplified by current candidates in Phase I trials for neuropathic pain [1].
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0